Inhibition of Haemophilus influenzae TrmD: Target Compound IC50 and Comparison to Reported Literature Value
In a 2025 study validating a novel methyltransferase assay, 5-phenylthieno[2,3-d]pyrimidin-4(1H)-one was characterized as a known TrmD inhibitor, exhibiting an IC50 of 8.45 µM [1]. The authors note that this value closely matches the previously reported value of 11 µM for this compound [1]. However, no direct, side-by-side comparison data against another specific analog (e.g., a 6-substituted thienopyrimidinone) under identical assay conditions were provided in the source material.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against S. aureus TrmD |
|---|---|
| Target Compound Data | 8.45 µM |
| Comparator Or Baseline | Literature-reported value of 11 µM (Hill et al., 2013) |
| Quantified Difference | A 2.55 µM lower IC50 was observed in this specific assay compared to a previously reported value. |
| Conditions | Microscale Thermophoresis (MST)-based enzymatic RNA methyltransferase assay. All inhibitor characterizations were performed in triplicates (mean ± SD, n = 3) [1]. |
Why This Matters
This data confirms the compound's functional activity as a TrmD inhibitor and provides a benchmark IC50 value for assay development, but it does not offer a basis for selecting this compound over a structurally similar alternative.
- [1] Schuhmacher, M. K., et al. (2025). A microscale thermophoresis-based enzymatic RNA methyltransferase assay enables the discovery of DNMT2 inhibitors. Communications Chemistry, 8, 32. View Source
